6-Bromo-3-hydroxypyrazine-2-carboxamide

Antiviral drug synthesis Process chemistry Favipiravir manufacturing

Pharmaceutical manufacturers optimizing Favipiravir API synthesis face critical bromo-intermediate sourcing challenges. Substituting the 6-chloro or unsubstituted analogs derails validated routes, introducing yield variability and costly re-optimization. - As the irreplaceable 6-bromo precursor, this intermediate achieves 92% yield in the DAST-mediated fluorination step (validated 4-step route, 65% overall molar yield). - Supplied at ≥98% HPLC purity with residual solvent documentation to ensure downstream process consistency. - Also certified as Favipiravir Impurity 4/10/16 reference standard, compliant with ICH guidelines and ANDA filing requirements.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 259793-88-9
Cat. No. B1279246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-hydroxypyrazine-2-carboxamide
CAS259793-88-9
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1)C(=O)N)Br
InChIInChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
InChIKeyKZBREXQQUFIWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-hydroxypyrazine-2-carboxamide: Procurement-Grade Overview


6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS 259793-88-9, C₅H₄BrN₃O₂, MW 218.01) is a pyrazine-2-carboxamide derivative bearing a bromine atom at the 6-position and a hydroxyl group at the 3-position [1]. The compound exists as a light yellow to brown solid with a melting point of 190–193 °C and limited aqueous solubility; it is slightly soluble in DMSO and methanol [2]. Within the 3-hydroxypyrazine-2-carboxamide chemical series—which includes T-1105 (the unsubstituted parent) and T-705/favipiravir (the 6-fluoro derivative)—this compound is distinguished by the presence of the 6-bromo substituent [3]. This bromine atom serves as a strategic synthetic handle, enabling selective fluorination or cross-coupling transformations that are not accessible with the unsubstituted or chloro analogs [4]. The compound is commercially supplied as both a favipiravir intermediate (typically ≥98–99% purity) and as a reference standard (Favipiravir Impurity 4/10/16) for pharmaceutical quality control applications [5].

Favipiravir intermediate grade: High-purity starting material for industrial-scale favipiravir synthesis.

Pharmaceutical reference standard: Certified impurity standard (Favipiravir Impurity 4/10/16) for QC method validation.

6-Bromo synthetic handle: Enables selective fluorination and cross-coupling transformations not accessible with chloro or unsubstituted analogs.

6-Bromo-3-hydroxypyrazine-2-carboxamide: Substitution Limitations


Within the 3-hydroxypyrazine-2-carboxamide series, substitution of the 6-position halogen is not functionally interchangeable for industrial synthesis of favipiravir. The 6-bromo derivative serves as the required precursor for fluorination reactions that install the 6-fluoro group of the active pharmaceutical ingredient; attempts to directly fluorinate the unsubstituted parent T-1105 (3-hydroxypyrazine-2-carboxamide) or the 6-chloro analog proceed via fundamentally different mechanisms and do not yield comparable conversion efficiency or regioselectivity [1]. The C–Br bond strength (∼285 kJ/mol) is substantially lower than that of the C–Cl bond (∼397 kJ/mol), rendering bromine a superior leaving group in nucleophilic aromatic substitution with fluoride sources under industrial process conditions [2]. Consequently, substituting a 6-chloro or unsubstituted analog for the 6-bromo intermediate would require complete process re-optimization, different fluorinating reagents, and altered reaction parameters—introducing unacceptable variability in yield, impurity profile, and cost-of-goods for manufacturers operating under validated favipiravir synthetic routes [3].

Attribute
6-Bromo intermediate
6-Chloro / unsubstituted analog
Fluorination
C–Br bond enables efficient nucleophilic fluorination under mild conditions.
C–Cl bond requires harsher conditions and may not achieve comparable conversion.
Process fit
Validated 4-step route depends on bromo reactivity for yield and purity control.
Direct substitution would demand full process re-optimization and new impurity profiling.
Regulatory ID
Defined as Favipiravir Impurity 4/10/16; required for pharmacopeial reference standard use.
Chloro or unsubstituted analogs cannot serve as surrogate impurity standards.

6-Bromo-3-hydroxypyrazine-2-carboxamide: Differentiation Evidence


Favipiravir Synthesis Yield Advantage

An industrial four-step favipiravir synthetic route starting from 6-bromo-3-hydroxypyrazine-2-carboxamide achieves an overall molar yield of 65% [1]. This compares favorably with the classical six-step synthetic protocol, which typically yields substantially lower overall efficiency due to cumulative step-wise losses and additional purification requirements. The reduction from six to four steps is enabled specifically by the reactivity profile of the 6-bromo substituent in the fluorination sequence [2].

Overall Yield (4-Step)
65% overall molar yield
Supports process efficiency review
Four-step route vs. classical six-step sequence; 2 fewer unit operations.
Antiviral drug synthesis Process chemistry Favipiravir manufacturing

Synthesis Yield Improvement over Prior Art

A prior art method for preparing 6-bromo-3-hydroxypyrazine-2-carboxamide via bromination of 3-oxo-3,4-dihydropyrazine-2-carboxamide in DMF with pyridine at 80–100 °C over 3 hours produced a yield of 62.1% . In contrast, an improved preparative method (CN112851589A) using optimized pH-controlled bromination conditions in acetonitrile with liquid bromine at 5–25 °C achieved a yield of 80.6% from the sodium salt of the amide precursor [1]. This represents a relative yield improvement of approximately 30% over the baseline method.

Intermediate Synthesis Yield
80.6% vs 62.1% (+18.5 pp)
Supports improved preparation process context
Optimized pH-controlled bromination vs. prior art DMF/pyridine method.
Process optimization API intermediate synthesis Green chemistry metrics

Fluorination Step Efficiency

In the first fluorination step of favipiravir synthesis from 6-bromo-3-hydroxypyrazine-2-carboxamide, treatment with DAST (diethylaminosulfur trifluoride) in dichloromethane at 0 °C for 5 hours produced 6-bromo-3-fluoropyrazine-2-carboxamide in 92% molar yield [1]. No direct comparative fluorination yield is reported for the 6-chloro analog under identical conditions; however, the C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes nucleophilic substitution approximately 50–100× faster than the C–Cl bond (bond dissociation energy ~397 kJ/mol) in polar aprotic media, providing a kinetic basis for the superior reactivity of the 6-bromo intermediate [2].

Fluorination Step Efficiency
Class-level
92% molar yield
Reported efficient fluorination context
C–Br bond reactivity advantage vs. C–Cl; DAST/CH₂Cl₂, 0 °C.
Nucleophilic fluorination Halogen exchange Process development

6-Bromo-3-hydroxypyrazine-2-carboxamide: Application Scenarios


Industrial-Scale Favipiravir API Manufacturing

Pharmaceutical manufacturers producing favipiravir active pharmaceutical ingredient (API) for influenza, Ebola, or COVID-19 therapeutic applications require a reliable supply of 6-bromo-3-hydroxypyrazine-2-carboxamide as the essential starting material. The four-step synthetic route validated at 65% overall molar yield depends critically on this specific 6-bromo intermediate [1]. The 92% yield achieved in the initial DAST-mediated fluorination step demonstrates the functional necessity of the bromo substituent for efficient halogen exchange [2]. Procurement specifications should require ≥98% purity (HPLC) and documentation of residual solvent levels to ensure downstream process consistency.

Pharmaceutical Reference Standard and Impurity Profiling

This compound is designated as Favipiravir Impurity 4, Impurity 10, or Impurity 16 in various pharmacopeial and regulatory monographs [1]. Quality control laboratories use the certified reference standard for HPLC method development, method validation, and batch release testing of favipiravir API and finished drug products. The compound is supplied with full characterization data (NMR, MS, HPLC purity ≥99%) compliant with ANDA filing requirements and ICH guidelines [2]. This application is specific to the 6-bromo derivative; the 6-chloro or unsubstituted analogs cannot serve as valid surrogate standards for quantifying this particular process-related impurity.

Process Chemistry and Route Scouting

Academic and industrial process chemistry groups utilize 6-bromo-3-hydroxypyrazine-2-carboxamide as a model substrate for developing novel fluorination methodologies, cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and halogen-exchange protocols. The 6-bromo substituent provides a reactive handle for palladium-catalyzed transformations that are not feasible with the 6-chloro analog due to the lower reactivity of the C–Cl bond under standard cross-coupling conditions [1]. The compound's established synthetic accessibility—with improved yields of 80.6% achieved via optimized bromination conditions—ensures reliable availability for research-scale investigations [2].

Antiviral Drug Discovery Scaffold

The 3-hydroxypyrazine-2-carboxamide scaffold is the pharmacophoric core of the viral RNA-dependent RNA polymerase inhibitor class that includes T-705 (favipiravir) and T-1105 [1]. While direct comparative antiviral activity data for 6-bromo-3-hydroxypyrazine-2-carboxamide versus T-1105 or T-705 are not available in the primary literature, the compound serves as a versatile late-stage diversification intermediate for generating focused libraries of 6-substituted pyrazine-2-carboxamide analogs [2]. Researchers exploring structure-activity relationships at the 6-position require the 6-bromo derivative as the synthetic entry point for installing aryl, heteroaryl, or alkyl substituents via palladium-mediated coupling, a transformation not accessible from the unsubstituted parent T-1105 [3].

Application
Selection Property
Validation Focus
Favipiravir API manufacturing
Process-validated intermediate grade
Synthetic route reproducibility & yield consistency
Impurity reference standard
Certified impurity standard (Favipiravir Imp. 4/10/16)
Pharmacopeial identity & purity documentation
Process chemistry R&D
Reactive bromo handle for cross-coupling
Synthetic methodology development & scope exploration
Antiviral scaffold diversification
6-Position late-stage functionalization scaffold
Structure-activity relationship exploration at 6-position

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